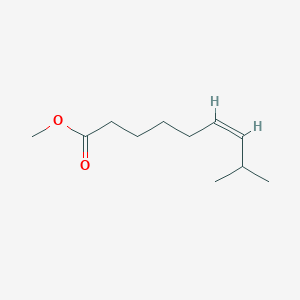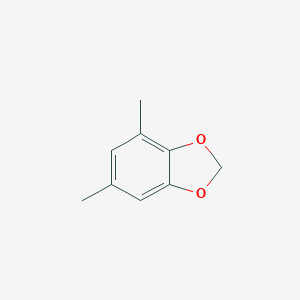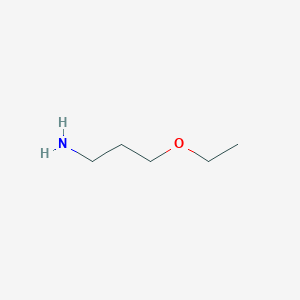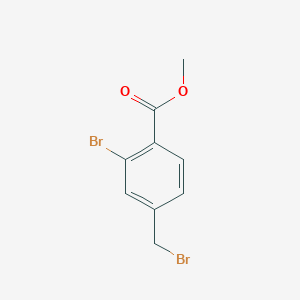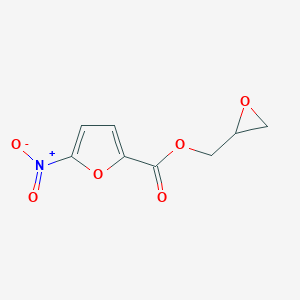
Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate is a chemical compound that belongs to the class of nitrofuran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid to obtain 5-nitrofuran-2-carbaldehyde . This intermediate can then be esterified using methanol in the presence of a gold nanocluster and sodium carbonate to yield methyl 5-nitrofuran-2-carboxylate . The final step involves the reaction of this ester with oxirane (ethylene oxide) to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Oxidized nitrofuran derivatives.
Reduction: Amino derivatives of the nitrofuran ring.
Substitution: Substituted esters or amides.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as a drug candidate for treating bacterial infections.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate involves the interaction of its nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA and proteins, leading to cell death . This makes it a potent antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-nitrofuran-2-carboxylate: A precursor in the synthesis of Oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate.
2-Acetyl-5-nitrofuran: Another nitrofuran derivative with similar antimicrobial properties.
Uniqueness
This compound is unique due to its oxirane moiety, which imparts additional reactivity and potential for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Propriétés
Numéro CAS |
129423-12-7 |
|---|---|
Formule moléculaire |
C8H6NO6- |
Poids moléculaire |
213.14 g/mol |
Nom IUPAC |
oxiran-2-ylmethyl 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C8H7NO6/c10-8(14-4-5-3-13-5)6-1-2-7(15-6)9(11)12/h1-2,5H,3-4H2 |
Clé InChI |
XZXFAPQSXYMZJL-UHFFFAOYSA-M |
SMILES |
C1C(O1)COC(=O)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
C1C(O1)CC2=C(OC(=C2)[N+](=O)[O-])C(=O)[O-] |
Synonymes |
2,3-epoxypropyl-5-nitrofuran-2-carboxylate RB 88706 RB-88706 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B153912.png)
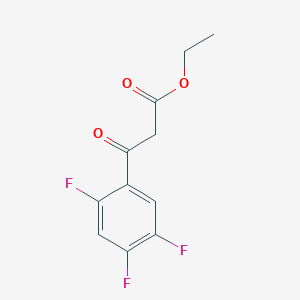
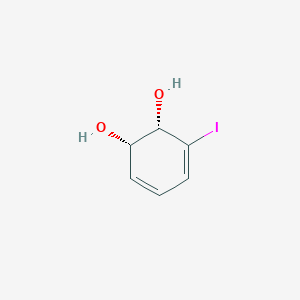
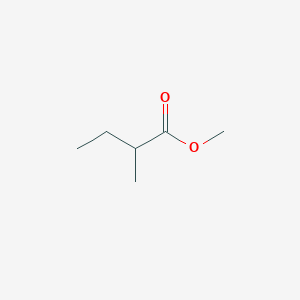
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B153920.png)
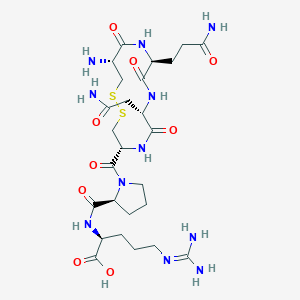
![pyrido[4,3-c]pyridazin-5(6H)-one](/img/structure/B153928.png)
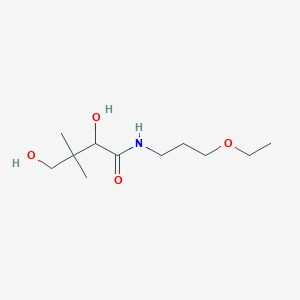
![2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B153936.png)
![Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B153938.png)
